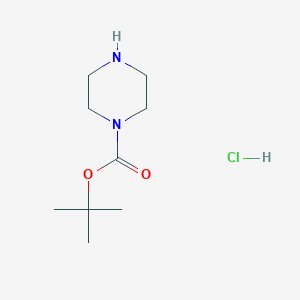

Tert-butyl Piperazine-1-carboxylate Hydrochloride

説明

Tert-butyl piperazine-1-carboxylate hydrochloride is a chemical compound widely used in organic synthesis. It is a derivative of piperazine, a heterocyclic amine, and is often employed as a protecting group for amines in various chemical reactions. The compound is known for its stability and ease of handling, making it a valuable reagent in both academic and industrial research.

特性

IUPAC Name |

tert-butyl piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;/h10H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGRJODPOICGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as acetamidine hydrochloride. The reaction is carried out in a solvent mixture of methanol and water, with formic acid added to facilitate the reaction. The mixture is stirred at room temperature for about 2 hours, and the product is then isolated by distillation under reduced pressure .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniformity and high yield. The reaction conditions are carefully controlled to optimize the production rate and purity of the final product.

化学反応の分析

Types of Reactions

Tert-butyl piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with aryl halides, to form corresponding amine derivatives.

Coupling Reactions: The compound is known to undergo Buchwald-Hartwig coupling reactions with aryl halides, facilitated by catalysts such as CuBr and 1,1′-bi-2-naphthol.

Protection and Deprotection: It serves as a protecting group for amines, which can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Catalysts: CuBr, 1,1′-bi-2-naphthol, acetamidine hydrochloride.

Solvents: Methanol, water, acetonitrile.

Conditions: Room temperature, reflux, and reduced pressure distillation.

Major Products Formed

The major products formed from reactions involving this compound include various substituted piperazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

科学的研究の応用

Organic Synthesis

Tert-butyl Piperazine-1-carboxylate Hydrochloride serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Piperazine Derivatives : It is instrumental in synthesizing various piperazine derivatives, which are essential in drug development and materials science.

- Buchwald-Hartwig Amination : The compound undergoes Buchwald-Hartwig amination reactions with aryl halides to produce amine derivatives, which are crucial for creating pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound plays a significant role in the pharmaceutical industry:

- Active Pharmaceutical Ingredients (APIs) : It is utilized in synthesizing intermediates for APIs, particularly in the development of drugs targeting various diseases.

- Cancer Treatment : Notably, it is an impurity of Olaparib, a drug used in cancer therapy, indicating its relevance in oncology.

Biological Applications

In biological research, this compound has shown potential:

- Antiparasitic Activity : Studies have indicated that derivatives of this compound exhibit activity against protozoan parasites such as Trypanosoma brucei, which causes African sleeping sickness. The compound's structure allows for effective interaction with biological targets within the parasites.

Polymer Production

The compound is utilized in the production of polymers where piperazine derivatives serve as intermediates. This application is crucial for creating materials with specific mechanical and thermal properties.

Material Science

In material science, this compound is used to develop new materials that require enhanced solubility and reactivity due to its unique chemical properties.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

| Study | Focus Area | Findings |

|---|---|---|

| Medicinal Chemistry Journal | Antiparasitic Activity | Demonstrated significant efficacy against T. brucei with an EC50 value <0.03 μM. |

| Organic Chemistry Reviews | Synthesis Techniques | Discussed the efficiency of using this compound in Buchwald-Hartwig reactions for synthesizing complex amines. |

作用機序

The mechanism of action of tert-butyl piperazine-1-carboxylate hydrochloride involves its role as a protecting group for amines. By forming a stable carbamate linkage, it prevents unwanted reactions at the amine site during synthetic procedures. The protecting group can be removed under acidic conditions, releasing the free amine for further reactions . Additionally, the compound can induce depolarization of bacterial cytoplasmic membranes, leading to the dissipation of membrane potential and exhibiting antibacterial properties .

類似化合物との比較

Similar Compounds

1-Boc-piperazine: Another Boc-protected piperazine derivative used in similar applications.

tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A derivative used as a building block in organic synthesis.

tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another derivative with applications in the synthesis of novel organic compounds.

Uniqueness

Tert-butyl piperazine-1-carboxylate hydrochloride is unique due to its high stability and ease of handling, making it a preferred choice for protecting amines in various synthetic procedures. Its ability to undergo a wide range of chemical reactions and its applications in multiple fields further highlight its versatility and importance in research and industry .

生物活性

Tert-butyl Piperazine-1-carboxylate Hydrochloride (TBPC-HCl) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of TBPC-HCl, focusing on its antibacterial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 208.72 g/mol. Its structure features a piperazine ring, which is known for contributing to various biological activities in pharmaceutical compounds.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of TBPC-HCl. Notably, it has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that TBPC-HCl exhibits a minimum inhibitory concentration (MIC) that effectively inhibits the growth of these resistant strains.

Table 1: Antibacterial Activity of TBPC-HCl

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 |

| Enterococcus faecalis | 64 |

| Streptococcus pneumoniae | 16 |

This data suggests that TBPC-HCl could serve as a promising lead compound for developing new antibacterial agents, particularly against drug-resistant strains.

The precise mechanism by which TBPC-HCl exerts its antibacterial effects is still under investigation. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis, similar to other piperazine derivatives. Further studies are needed to elucidate these mechanisms fully.

Case Studies and Research Findings

- Anticorrosive Behavior : A study focused on the anticorrosive properties of related compounds indicated that piperazine derivatives could inhibit corrosion in acidic environments, suggesting potential applications beyond antibacterial use .

- Fragment-Based Screening : In another study, TBPC-HCl was evaluated in fragment-based screening aimed at identifying inhibitors of trypanothione reductase (TR), an important target for treating parasitic infections. The compound showed promising binding affinities, indicating its potential as a scaffold for developing new trypanocidal agents .

- Cytotoxicity Studies : Research on various piperazine analogs revealed that modifications to the piperazine structure could enhance cytotoxicity against cancer cell lines. While TBPC-HCl itself showed moderate activity, it serves as a valuable starting point for further structural optimization .

Safety and Toxicity

Preliminary safety assessments indicate that TBPC-HCl has a favorable toxicity profile at therapeutic doses. However, comprehensive toxicological studies are essential to determine its safety for clinical use. Data from PubChem notes that while there are no immediate hazards associated with TBPC-HCl, further evaluation is necessary to confirm its safety in long-term applications .

Q & A

Q. Basic

- NMR : Analyze the tert-butyl singlet at ~1.4 ppm (9H, H NMR) and the carbonyl carbon at ~155 ppm (C NMR) . Piperazine ring protons appear as multiplets between 3.0–4.0 ppm.

- Mass spectrometry (MS) : The molecular ion peak (e.g., m/z 265.19 [M+H]+ for sulfonamide derivatives) confirms molecular weight .

- IR spectroscopy : Look for C=O stretch at ~1680 cm⁻¹ and N-H stretches (if present) .

What strategies are recommended for resolving contradictions in NMR or mass spectrometry data during structural elucidation?

Q. Advanced

- Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from compound signals .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives, such as diastereomers from cyclohexyl-substituted analogs .

- High-resolution MS (HRMS) : Confirm exact mass to rule out isobaric interferences (e.g., m/z 342.9 for a thioether derivative ).

What safety precautions are essential when handling this compound in laboratory settings?

Q. Basic

- Use PPE (gloves, goggles) to avoid skin/eye contact, as the compound may cause acute toxicity (OSHA HCS Category 4, H302) .

- Work in a fume hood to prevent inhalation of fine powders .

- Store in a cool, dry place away from oxidizers, and dispose of waste via approved chemical protocols .

How can computational tools like Mercury or SHELX assist in analyzing the crystal structure of derivatives?

Q. Advanced

- SHELX : Refine X-ray diffraction data to resolve anisotropic displacement parameters. For example, SHELXL is widely used for small-molecule refinement, particularly for high-resolution or twinned crystals .

- Mercury : Visualize hydrogen bonding networks (e.g., graph-set analysis) and compare packing motifs with similar structures . Challenges include distinguishing weak interactions (e.g., C-H···O) in low-resolution data .

What are the common functionalization reactions of this compound?

Q. Basic

- Sulfonylation : React with sulfonyl chlorides (e.g., methane sulfonyl chloride) to introduce sulfonamide groups .

- Alkylation : Use alkyl halides (e.g., 5-bromo-2-chloropyrimidine) under basic conditions to form substituted pyrimidine derivatives .

- Reductive amination : Catalytic hydrogenation of intermediates (e.g., LiAlH₄ reduction of tert-butyl carbamates ).

What methodologies assess the stability of this compound under varying pH and temperature?

Q. Advanced

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis to quantify degradation products .

- Thermogravimetric analysis (TGA) : Determine thermal stability up to 200°C, noting decomposition points .

How does this compound serve as an intermediate in synthesizing pharmacologically active compounds?

Basic

It is a key precursor for dopamine receptor ligands and kinase inhibitors. For example, coupling with dibenzylamino cyclohexanone yields chiral intermediates for CNS-targeting agents . Derivatives with trifluoromethyl groups show promise in anticancer research .

What experimental approaches determine the enantiomeric purity of chiral derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。